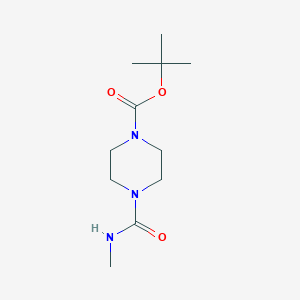

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-5-13(6-8-14)9(15)12-4/h5-8H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWZXLMLVGRVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609693 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652154-14-8 | |

| Record name | tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as recrystallization or chromatography.

N-Boc-piperazine: is reacted with in the presence of a suitable base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups are replaced by other functional groups.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to yield piperazine derivatives and tert-butyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a building block for drugs targeting diseases such as cancer and neurological disorders. For example, it is involved in the synthesis of piperazine derivatives that exhibit anti-cancer activities, particularly in inhibiting cell proliferation in breast cancer models .

Case Study: Synthesis of Anticancer Agents

A study investigated the synthesis of a series of piperazine derivatives using this compound. The derivatives were tested for their cytotoxicity against several cancer cell lines, showing promising results with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis indicated that modifications at the piperazine nitrogen significantly enhanced anticancer activity .

Corrosion Inhibition

Corrosion Inhibitor

Recent research has highlighted the effectiveness of this compound as a corrosion inhibitor for metals in acidic environments. The compound was tested in hydrochloric acid solutions, demonstrating substantial reduction in corrosion rates at low concentrations (5–25 ppm). This application is particularly relevant for industries dealing with metal structures exposed to corrosive media .

Data Table: Corrosion Inhibition Efficiency

| Concentration (ppm) | Corrosion Rate (mm/year) | Efficiency (%) |

|---|---|---|

| 5 | 0.75 | 70 |

| 10 | 0.50 | 85 |

| 15 | 0.30 | 90 |

| 20 | 0.20 | 95 |

| 25 | 0.10 | 98 |

Material Science

Polymer Additive

this compound has potential applications as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of materials used in automotive and aerospace applications.

Case Study: Polymer Blends

In a recent study, this compound was blended with polycarbonate to evaluate its effects on mechanical properties. Results showed an increase in tensile strength and impact resistance compared to pure polycarbonate, suggesting its utility as a reinforcing agent in high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The piperazine ring allows for versatile binding interactions, while the tert-butyl and methylcarbamoyl groups contribute to its stability and specificity.

Comparison with Similar Compounds

Carbamoyl and Acyl Derivatives

| Compound Name | Substituent at 4-Position | Key Properties | References |

|---|---|---|---|

| This compound | Methylcarbamoyl (-NH-C(O)-CH₃) | Moderate polarity; potential for hydrogen bonding due to amide group. | Target |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Ethoxy-oxoethyl (-CH₂-C(O)-OCH₂CH₃) | Enhanced ester hydrolysis susceptibility; lower polarity. | |

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Hydrazino-oxoethyl (-CH₂-C(O)-NH-NH₂) | Reactive hydrazine moiety; useful in conjugation chemistry. | |

| Tert-butyl 4-(4-cyanobenzoyl)piperazine-1-carboxylate | Cyanobenzoyl (-C(O)-C₆H₄-CN) | High electron-withdrawing character; potential for π-π interactions. |

Key Insights :

- The methylcarbamoyl group in the target compound offers a balance between stability and hydrogen-bonding capacity compared to more labile ester groups (e.g., ethoxy-oxoethyl) or reactive hydrazines .

- Cyanobenzoyl derivatives exhibit enhanced electronic effects, which may improve binding affinity in receptor-ligand interactions .

Aromatic and Halogenated Substitutions

Key Insights :

Heterocyclic and Functionalized Side Chains

Key Insights :

Amino and Hydroxy Derivatives

| Compound Name | Substituent at 4-Position | Key Properties | References |

|---|---|---|---|

| Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate | Aminomethylbenzyl (-CH₂-C₆H₄-CH₂NH₂) | Primary amine enables covalent bonding; high solubility in acidic conditions. | |

| Tert-butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate | Benzyloxycarbonylamino-hydroxypropyl | Hydroxypropyl linker improves water solubility; Z-group protects amines. |

Key Insights :

- Amino groups facilitate derivatization but may require protection (e.g., benzyloxycarbonyl) to prevent undesired reactions .

Biological Activity

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the implications of its pharmacological properties based on available literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with methyl isocyanate. The reaction conditions often include the use of solvents like methanol or dimethylformamide (DMF) under controlled temperatures to yield the desired product efficiently. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Antiinflammatory Properties

Recent studies have indicated that this compound exhibits anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models, suggesting its potential as a therapeutic agent in inflammatory diseases. For instance, a concentration-dependent inhibition of IL-1β release was observed, with significant effects noted at concentrations as low as 10 µM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of caspase-dependent pathways, leading to increased cell death in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example, variations in the substituents on the piperazine ring or alterations in the carbamate moiety can enhance or diminish its pharmacological effects. A comparative analysis of related compounds indicates that certain structural features are critical for maintaining activity against specific biological targets .

Case Study 1: Inhibition of NLRP3 Inflammasome

In a study focusing on NLRP3 inflammasome inhibition, this compound was evaluated alongside other derivatives. The compound showed promising results in reducing pyroptotic cell death and IL-1β release in human macrophages, highlighting its potential role in treating conditions characterized by excessive inflammation .

Case Study 2: Cancer Cell Viability

Another investigation examined the effects of this compound on cancer cell viability. The compound exhibited significant cytotoxicity against MDA-MB-231 and OVCAR-3 cell lines, with IC50 values ranging from 19.9 to 75.3 µM. These findings underscore its potential as a lead compound for further development in cancer therapeutics .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate to maximize yield and purity?

- Methodological Answer :

- Reagent Selection : Use tert-butyl piperazine-1-carboxylate as the starting material and couple it with methylcarbamoyl chloride under basic conditions (e.g., potassium carbonate in anhydrous 1,4-dioxane) to promote nucleophilic substitution at the piperazine nitrogen .

- Temperature Control : Maintain reaction temperatures between 100–110°C for 12–24 hours to ensure complete conversion .

- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 4:1 to 8:1) to isolate the product. Monitor purity via LCMS (e.g., ESI+ for molecular ion confirmation) .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound and its derivatives?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks to distinguish the tert-butyl group (δ ~1.4 ppm, singlet), piperazine protons (δ ~3.4–3.8 ppm), and methylcarbamoyl carbonyl (δ ~165–170 ppm) .

- FT-IR : Validate carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

Q. How can researchers design and synthesize novel derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functionalization : Introduce substituents via nucleophilic substitution (e.g., bromopyrimidine coupling at the piperazine nitrogen) or amidation (e.g., cyclopentanone condensation to modify the carbamoyl group) .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses. Deprotect with trifluoroacetic acid (TFA) in dichloromethane .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for structurally similar analogs?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in aromatic/heterocyclic regions .

- Hirshfeld Surface Analysis : For ambiguous crystallographic data, analyze intermolecular interactions (e.g., C–H···O, N–H···N) to distinguish packing artifacts from true structural features .

- Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian09) to confirm conformer stability .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition or antimicrobial assays?

- Methodological Answer :

- Enzyme Assays : Test inhibition of prolyl-hydroxylases (e.g., HIF-PH) using fluorescence-based assays. IC50 values can be derived from dose-response curves (e.g., 0.1–100 µM range) .

- Antimicrobial Testing : Perform broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Use MIC (minimum inhibitory concentration) thresholds of 16–64 µg/mL and compare with reference drugs .

- Cytotoxicity Screening : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) to exclude nonspecific toxicity .

Q. How can computational methods like molecular docking or MD simulations predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina to dock the compound into target pockets (e.g., Bruton’s tyrosine kinase). Set grid boxes around active sites (e.g., 25 ų) and apply Lamarckian genetic algorithms .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) in explicit solvent to assess binding stability. Analyze RMSD/RMSF plots and hydrogen bond occupancy .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.